Home > Products > Screening Compounds P31640 > 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine
6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine - 1801905-66-7

6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine

Catalog Number: EVT-1698571
CAS Number: 1801905-66-7
Molecular Formula: C11H11BrN2
Molecular Weight: 251.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(Morpholin-4-yl)-pyridin-2-yl-1H-pyrrolo[3,2-b]pyridine Derivatives

Compound Description: This group of compounds, represented by the general formula (I) in the paper, features a 1H-pyrrolo[3,2-b]pyridine core substituted with a 6-(morpholin-4-yl)-pyridin-2-yl moiety at an unspecified position. These derivatives were investigated for their activity as mTOR kinase inhibitors. []

Relevance: These compounds share the central 1H-pyrrolo[3,2-b]pyridine scaffold with 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine, highlighting the versatility of this core structure in developing molecules with potential therapeutic applications. []

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

Compound Description: This compound serves as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []

Relevance: Although this compound belongs to the pyrrolopyridine class, it differs from 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine in the arrangement of the pyrrole and pyridine rings, as indicated by the [3,2-c] isomer compared to the [3,2-b] isomer. []

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

Compound Description: Similar to the previous compound, this molecule is also designed as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []

Relevance: This compound shares the same pyrrolopyridine core structure ([2,3-b] isomer) with 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine. This structural similarity highlights the potential for modifications on this scaffold to explore different biological activities. []

α- and γ-1H-Pyrrolo[3,2-b]pyridines

Compound Description: These compounds are regioisomers formed during the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones. The study investigated the influence of Brønsted acids and bases, as well as the Lewis acid Sn(2+), on the regioselectivity of the reaction. []

Relevance: Both α- and γ-1H-pyrrolo[3,2-b]pyridines share the same core structure with 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine, differing only in the position of the substituents on the pyridine ring. []

1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine)

Compound Description: This compound, also known as 3,7-dideazaxanthine, was synthesized and evaluated for its xanthine oxidase inhibitory activity. It was found to be a weak inhibitor of the noncompetitive type. []

Relevance: While this compound belongs to the pyrrolopyridine family, it differs significantly in its structure from 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine due to the presence of the fused pyrimidine-dione ring, resulting in a completely different pharmacological profile. []

5-Methyl-1H-pyrrolo-[3,2-c]pyridine-4,6(5H,7H)-dione (1-methyl-3,7-dideazaxanthine)

Compound Description: This compound is a methyl derivative of 3,7-dideazaxanthine, also investigated for xanthine oxidase inhibitory activity. It was found to be a weak inhibitor, similar to its parent compound. []

Relevance: As a derivative of 3,7-dideazaxanthine, this compound shares the same structural differences from 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine as its parent compound. []

1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione (1-oxa-1,3,7-trideazaxanthine)

Compound Description: This compound represents another derivative of 3,7-dideazaxanthine, modified with an oxygen atom in the pyrimidine ring, hence the name 1-oxa-1,3,7-trideazaxanthine. It showed no inhibitory properties towards xanthine oxidase. []

Relevance: This compound, although belonging to a similar chemical class, has distinct structural features compared to 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine due to the presence of the pyrano[4,3-b]pyrrole core and the absence of a pyridine ring. []

(1H-Pyrrolo[3,2-b]pyridin-6-yl)acetic Acid Derivatives

Compound Description: These derivatives were synthesized and evaluated for their antiviral activity, specifically as HIV-1 integrase inhibitors. []

Relevance: These derivatives share the 1H-pyrrolo[3,2-b]pyridine core with 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine. This example highlights how modifications on this core structure can lead to compounds with diverse biological activities. []

Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds

Compound Description: These compounds, featuring a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold, were designed as chemically stable and orally active inhibitors of the MDM2-p53 interaction. []

Relevance: While these compounds target the same biological pathway (MDM2-p53 interaction) as some pyrrolopyridine derivatives, they represent a different structural class with a distinct spirocyclic scaffold compared to 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine. []

Tetra-aryl 7-azaindoles

Compound Description: These compounds were synthesized using a Pd-catalyzed sequential arylation of 7-azaindoles and were found to exhibit aggregate-induced emission (AIE) properties. []

Relevance: These compounds are based on the 7-azaindole scaffold, which is structurally related to the 1H-pyrrolo[2,3-b]pyridine core of 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine. This connection emphasizes the potential of exploring similar modifications on the 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine scaffold to investigate potential AIE properties. []

Pyrrolo[2,3-b]Pyridines and Pyrimidines

Compound Description: These compounds represent a class of Bruton's Tyrosine Kinase (BTK) inhibitors, with various structural modifications explored to optimize their activity. []

Relevance: This class includes compounds with the pyrrolo[2,3-b]pyridine core, directly related to the structure of 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine, highlighting the relevance of this scaffold in medicinal chemistry and its potential for developing inhibitors targeting different kinases. []

2-Azahetaryl-3-enaminonitriles

Compound Description: This class of compounds serves as a versatile platform for synthesizing diverse nitrogen-containing heterocycles. They have been utilized in Knorr-type synthesis to prepare pyrazoles and isoxazoles. [, ]

Relevance: While not directly containing the pyrrolopyridine core, these compounds highlight the broader context of using heterocyclic building blocks, similar to the 1H-pyrrolo[3,2-b]pyridine core of 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine, in developing new synthetic methodologies and generating diverse chemical libraries. [, ]

Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidine Derivatives

Compound Description: These compounds are simple analogs of acyclonucleosides and were synthesized as part of medicinal chemistry efforts. []

Relevance: This class of compounds exemplifies the exploration of diverse heterocyclic frameworks in medicinal chemistry, highlighting the importance of structural variations, even beyond the pyrrolopyridine core of 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine, in discovering new bioactive molecules. []

1‐(Alkoxymethyl)‐5‐benzyl‐6‐methyluracils

Compound Description: These compounds were synthesized as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. []

Relevance: While structurally distinct from 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine, 1‐(alkoxymethyl)‐5‐benzyl‐6‐methyluracils target the same biological target (HIV-1 reverse transcriptase) as some pyrrolopyridine derivatives, demonstrating the diversity of chemical structures that can be employed to develop antiviral agents. []

Overview

6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by the presence of a bromine atom, a cyclopropylmethyl group, and a pyrrolo[3,2-b]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the development of new therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

Source and Classification

This compound falls under the category of pyrrolopyridines, which are known for their diverse biological activities. It is classified as a brominated pyrrolo compound, where the bromine substitution can significantly influence its reactivity and interactions with biological targets. The compound's unique structure allows it to serve as a versatile building block in organic synthesis and drug development .

Synthesis Analysis

Methods

The synthesis of 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine typically involves several key steps:

  1. Bromination: A precursor pyrrolo[3,2-b]pyridine is brominated to introduce the bromine atom at the 6-position.
  2. Cyclopropylmethyl Group Introduction: The cyclopropylmethyl group is introduced via a coupling reaction, often utilizing boronic acid derivatives in a Suzuki–Miyaura cross-coupling reaction.

Technical Details

The Suzuki–Miyaura reaction employs a palladium catalyst to facilitate the coupling of the brominated pyridine with cyclopropylmethyl boronic acid. This method is favored for its efficiency and ability to produce high yields of the desired product while minimizing by-products. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability for industrial applications .

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine can be represented as follows:

  • Chemical Formula: C₁₁H₁₂BrN₃
  • Molecular Weight: 252.14 g/mol
  • Structural Features:
    • A pyrrolo[3,2-b]pyridine ring system.
    • A bromine atom at the 6-position.
    • A cyclopropylmethyl substituent at the nitrogen atom.

Data

The compound's molecular structure contributes to its reactivity and interaction with biological systems. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm its structure during synthesis .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
  • Coupling Reactions: It participates in coupling reactions, particularly Suzuki–Miyaura reactions, to synthesize more complex molecules.

Technical Details

Common reagents for these reactions include sodium hydride for substitution reactions and potassium permanganate for oxidation processes. Reducing agents like lithium aluminum hydride are typically employed for reduction reactions .

Mechanism of Action

The mechanism of action for 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with specific biological targets such as enzymes and receptors. The compound’s structural features allow it to bind effectively to these targets, potentially inhibiting their activity or modulating their function.

Process Data

Research indicates that derivatives of pyrrolopyridines exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth and proliferation. The specific binding affinity and inhibition mechanisms are subjects of ongoing investigation in medicinal chemistry studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.
  • Stability: Stable under standard laboratory conditions but may require specific handling due to the presence of bromine.

Relevant physicochemical properties are often assessed using computational tools to predict drug-like characteristics according to Lipinski's Rule of Five, which evaluates factors like molecular weight, lipophilicity, and hydrogen bond donors/acceptors .

Applications

6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine has several notable applications:

  • Medicinal Chemistry: Investigated as a potential lead compound for developing new drugs targeting cancer and inflammation due to its biological activity.
  • Organic Synthesis: Serves as an important building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and materials science.
  • Biological Studies: Utilized in research to understand interactions with specific enzymes and receptors, contributing to drug discovery efforts.

Properties

CAS Number

1801905-66-7

Product Name

6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine

IUPAC Name

6-bromo-1-(cyclopropylmethyl)pyrrolo[3,2-b]pyridine

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

InChI

InChI=1S/C11H11BrN2/c12-9-5-11-10(13-6-9)3-4-14(11)7-8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

QUTSXTCRDNMESC-UHFFFAOYSA-N

SMILES

C1CC1CN2C=CC3=C2C=C(C=N3)Br

Canonical SMILES

C1CC1CN2C=CC3=C2C=C(C=N3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.